The compound (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a difluorophenyl group and a sulfamoyl moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
Information about this compound can be gathered from various chemical databases and patent literature, which detail its synthesis, properties, and applications. Notably, it is referenced in chemical catalogs and scientific publications that focus on boronic acids and their derivatives.
This compound falls under the category of boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications in organic synthesis.
The synthesis of (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid typically involves several key steps:
Specific reaction conditions, such as temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts (e.g., palladium-based catalysts), can significantly influence the yield and purity of the final product. The reaction is typically conducted under inert atmospheres to prevent moisture interference.
The molecular structure of (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid can be represented using standard chemical notation. It features:
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid participates in various chemical reactions:
The efficiency of these reactions often depends on factors such as temperature, solvent system, and the presence of catalysts. For example, palladium catalysts are commonly employed in cross-coupling reactions to enhance yields.
The mechanism of action for (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid involves its interaction with biological targets:
Studies suggest that compounds with similar structures exhibit significant biological activity against various targets, including cancer-related pathways and metabolic processes.
Quantitative analyses often reveal melting points, boiling points, and spectral data (NMR, IR) that confirm its structure and purity.
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid finds applications in:
This compound exemplifies the versatility of boronic acids in synthetic chemistry and their importance in advancing pharmaceutical research.
Retrosynthetic deconstruction of (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid reveals three logical disconnections: (1) The boronic acid functionality can be traced to a palladium-catalyzed borylation precursor; (2) The diethylsulfamoyl group suggests disconnection to a sulfonyl chloride intermediate and diethylamine; (3) The 4,5-difluoro pattern indicates either directed ortho-metallation or Balz-Schiemann approaches on an aniline precursor. This analysis prioritizes early installation of fluorine atoms due to their profound electronic influence on subsequent reactions, particularly electrophilic substitutions and metal-halogen exchanges. The ortho-relationship between sulfamoyl and boronic acid groups presents significant regioselectivity challenges during sulfonylation, necessitating either sterically controlled electrophilic substitution or directed ortho-lithiation/borylation strategies [1] [7].
Table 1: Retrosynthetic Disconnections for Target Compound
Target Fragment | Precursor | Key Disconnection | Strategic Considerations |
---|---|---|---|
Boronic Acid | 1,2,4-Trifluoro-5-bromobenzene | Pd-catalyzed Miyaura borylation | Requires halogen selectivity for bromine at C1 position |
Diethylsulfamoyl | 2,4,5-trifluorobenzenesulfonyl chloride | Nucleophilic substitution (diethylamine) | Fluorine activation at C4/C5 facilitates sulfonylation |
Difluoro Pattern | 1,2,4,5-tetrasubstituted benzene | Electrophilic fluorination or diazotization | Directed metallation protects ortho-position |
Miyaura borylation provides the most efficient route to the boronic acid core, utilizing Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂). Key optimization studies reveal that electron-deficient aryl bromides (e.g., 1-bromo-2,4,5-trifluorobenzene) achieve >90% conversion under mild conditions (60°C, 3h) when employing Pd(dppf)Cl₂ (3 mol%) with KOAc base in anhydrous dioxane. The 4,5-difluoro substitution pattern significantly enhances borylation kinetics due to reduced electron density at the reaction center, enabling lower catalyst loadings compared to non-fluorinated analogs. Crucially, the ortho-fluorine substituent prevents protodeboronation – a common side reaction in ortho-substituted arylboronic acids – through steric inhibition of water approach to the boron center [5] [7].
Table 2: Optimized Conditions for Miyaura Borylation of Fluorinated Aryl Bromides
Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|---|---|
1-Bromo-2,4,5-trifluorobenzene | Pd(dppf)Cl₂ (3 mol%)/B₂pin₂ | Dioxane | 60 | 3 | 98 | 92 |
1-Bromo-2,4,5-trifluorobenzene | Pd(PPh₃)₄ (5 mol%)/HBpin | THF | 50 | 4 | 85 | 78 |
1-Bromo-4,5-difluoro-2-nitrobenzene | XPhos Pd G2 (2 mol%)/B₂pin₂ | Toluene | 80 | 2 | 95 | 88 |
Post-borylation hydrolysis to the boronic acid requires carefully controlled conditions: Aqueous Na₂CO₃ (1M, 30°C, 1h) effectively cleaves the boronic ester without competing defluorination. This step benefits from the electron-withdrawing nature of both fluorine atoms and the sulfamoyl group, which stabilize the boronic acid against trimeric anhydride formation. The crystalline product can be purified via recrystallization from toluene/hexane mixtures to achieve >99% purity as verified by ¹⁹F NMR spectroscopy [5].
The critical sulfamoyl installation exploits ortho-fluorine activation in pentafluorophenyl systems, where the fluorine at C2 position undergoes nucleophilic displacement by sulfinate anions under SNAr conditions. Optimization reveals that 2,4,5-trifluorobenzenesulfonyl chloride – synthesized via sulfonation of 1,2,4-trifluorobenzene – reacts with diethylamine in THF at -20°C to afford the corresponding sulfonamide in 87% yield. This temperature control is essential to suppress disubstitution at C4 and C5 positions. The subsequent SNAr reaction with sodium sulfinate proceeds efficiently in DMF at 80°C (16h) with Cs₂CO₃ as base, where the ortho-fluorine displacement occurs selectively over para-fluorine due to Thorpe-Ingold effects and electrostatic stabilization of the Meisenheimer complex [3] [6].
Alternative routes employing 2,4,5-trifluorobenzenesulfonyl chloride require sequential functionalization: Initial diethylamine addition at the sulfonyl chloride group (0°C, 2h) followed by regioselective fluorination displacement using potassium phthalimide (140°C, DMF, 24h) to install protected amine functionality. The electronic influence of the meta-fluorine substituents creates a reactivity gradient: C2-F > C4-F > C5-F, with relative rate constants of 1.00:0.32:0.08 respectively. This differential reactivity enables sequential substitution strategies when combined with protecting group manipulations [3] [6].
Table 3: Relative Reactivity of Fluorine Positions in 2,4,5-Trifluorobenzenesulfonamide Derivatives
Position | Relative Rate (kₓ) | Activating Groups | Preferred Nucleophile |
---|---|---|---|
Ortho (C2) | 1.00 | Sulfonamide (strongest activation) | Sulfinate, alkoxides, amines |
Para (C4) | 0.32 | Sulfonamide + ortho-F | Amines, thiols |
Meta (C5) | 0.08 | Sulfonamide only | Requires forcing conditions |
The diethylsulfamoyl group introduces significant regioselectivity challenges during boronic acid installation due to its dual electronic behavior: Moderately electron-withdrawing through inductive effects yet capable of resonance donation via nitrogen lone pairs. This ambivalent character complicates electrophilic substitutions and metalation reactions. Protection strategies include:
Regioselectivity during boronic acid installation improves dramatically when employing the BF₃-protected sulfonamide, where ortho-borylation yield increases from 45% (unprotected) to 82% (protected). This enhancement stems from the protection preventing coordination with borylation catalysts while simultaneously increasing substrate Lewis acidity. Deprotection involves mild aqueous workup (NaHCO₃, 0°C) with quantitative recovery of the diethylsulfamoyl functionality [2] [6].
Steric control elements prove equally important: The diethyl group creates a cone-shaped barrier with a 138° dihedral angle, effectively blocking electrophile approach from one face. This anisotropy directs electrophilic borylation to the less hindered ortho-position, achieving 8:1 regioselectivity in non-directed systems. Computational modeling (DFT B3LYP/6-31G*) confirms the rotational barrier around the S-N bond is 14.3 kcal/mol, sufficient to maintain preferential orientation during reaction timescales [2] [4].
The 4,5-difluoro pattern installation employs two complementary strategies:
Electrophilic Fluorination:
Directed Metallation:
Table 4: Comparative Analysis of Fluorination Methods for 4,5-Difluoro Pattern Installation
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄, Δ | 58 | Moderate (3:1) | Diazonium decomposition; mixed isomers |
Xenon Difluoride | XeF₂, CH₃CN, 80°C, 12h | 71 | High (>20:1) | Expensive reagent; safety concerns |
Directed Metallation | s-BuLi/TMEDA → NFSI | 85 | Excellent (>50:1) | Cryogenic conditions; anhydrous requirements |
Halogen Dance | n-BuLi (-110°C) → NFSI | 78 | High (25:1) | Requires specialized cooling; sensitive substrates |
The directed metallation approach provides superior regiocontrol, leveraging the sulfonamide as a directing group for sequential fluorination. The first metallation at C5 occurs with >95% regioselectivity due to coordination between lithium and both sulfonyl oxygens, creating a rigid chelate that positions the base specifically ortho to sulfonamide. Subsequent fluorination at C4 exploits the newly introduced fluorine's ability to destabilize adjacent negative charges, directing metallation to the remaining ortho position relative to sulfonamide. This stepwise approach achieves the 4,5-difluoro pattern with <2% isomer contamination, verified by GC-MS and ¹⁹F NMR spectroscopy [5] [7].
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